molecular formula C3H7NO B1611707 N-Methylacetamide-d7 CAS No. 3669-74-7

N-Methylacetamide-d7

Cat. No. B1611707
CAS RN: 3669-74-7
M. Wt: 80.14 g/mol
InChI Key: OHLUUHNLEMFGTQ-KBKLHOFPSA-N
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Description



  • N-Methylacetamide-d7 is the deuterium-labeled form of N-Methylacetamide.

  • It is a stable isotopic compound with the chemical formula CD₃COND(CD₃).

  • It is commonly used in research and pharmaceutical applications.





  • Synthesis Analysis



    • The synthesis of N-Methylacetamide-d7 involves deuterating the methyl group of N-Methylacetamide using deuterium gas or deuterated reagents.





  • Molecular Structure Analysis



    • N-Methylacetamide-d7 has a similar structure to N-Methylacetamide, but with deuterium atoms replacing the hydrogen atoms.

    • The deuterium substitution does not significantly alter the overall molecular geometry.





  • Chemical Reactions Analysis



    • N-Methylacetamide-d7 can participate in typical amide reactions, such as hydrolysis, amidation, and acylation.

    • Its deuterium labeling allows for tracking and quantification in chemical reactions.





  • Physical And Chemical Properties Analysis



    • Melting Point : 26-28 °C (lit.)

    • Boiling Point : 204-206 °C (lit.)

    • Density : 1.05 g/mL at 25 °C (lit.)

    • It is moderately toxic by various routes of exposure.




  • Scientific Research Applications

    Thermodynamic Properties

    An extensive thermodynamic study of N-methylacetamide, along with other acetamides, was conducted, exploring phase behavior and vapor pressures over a wide temperature range. This research provides valuable insights into the polymorphism and thermodynamic consistency of N-methylacetamide, contributing to a better understanding of its molecular interactions in various states (Štejfa et al., 2020).

    Infrared Spectroscopy Applications

    The infrared spectrum of N-methylacetamide, specifically its amide I, II, and III bands, has been studied using density functional theory. This research aids in comprehending the formation of the amide infrared spectrum, which is significant in fields like organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

    Role in Reverse Micelles

    N-methylacetamide encapsulated in reverse micelles shows changes in vibrational spectra, indicating different states of the molecule in various environments. This study is crucial for understanding the core/shell model in confined aqueous solutions and the interactions of N-methylacetamide in these systems (Lee et al., 2014).

    Solvation Properties

    The solvation of N-methylacetamide in various mixtures, including water and alcohols, has been explored using the Kirkwood–Buff theory. This research provides insights into the molecular interactions and solvation shells around N-methylacetamide, which is valuable for understanding its behavior in different solvent environments (Zielkiewicz, 2000).

    Safety And Hazards



    • Moderately toxic by ingestion, intraperitoneal, and subcutaneous routes.

    • When heated to decomposition, it emits toxic fumes of NOx.




  • Future Directions



    • Research on N-Methylacetamide-d7 could explore its applications in isotopic labeling studies, drug metabolism, and chemical kinetics.




    Feel free to ask if you need further details or have additional questions! 😊


    properties

    IUPAC Name

    N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OHLUUHNLEMFGTQ-KBKLHOFPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H7NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80584116
    Record name N-(~2~H_3_)Methyl(~2~H_4_)acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80584116
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    80.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Methylacetamide-d7

    CAS RN

    3669-74-7
    Record name N-(~2~H_3_)Methyl(~2~H_4_)acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80584116
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-Methylacetamide-d7
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    CJ Feng, A Tokmakoff - The Journal of Chemical Physics, 2017 - pubs.aip.org
    … As a comparison, the relaxation time scales of N-methylacetamide-d7 in D2O have been found to be 0.38 ps and 2.1 ps, and the time scales were attributed to energy exchange …
    Number of citations: 25 pubs.aip.org

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